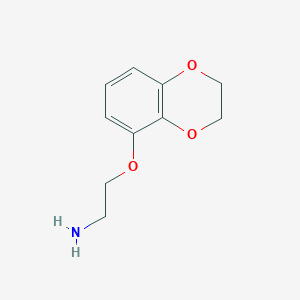
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a unique structure with a dioxin ring fused to a benzene ring
Preparation Methods
The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound has a similar dioxin structure but lacks the ethylamine group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: This compound features a hydroxyl group instead of the ethylamine group.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine |
InChI |
InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2 |
InChI Key |
WPGSNSJXDNFWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal](/img/structure/B8671225.png)
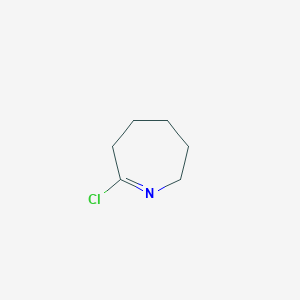

![5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine](/img/structure/B8671260.png)
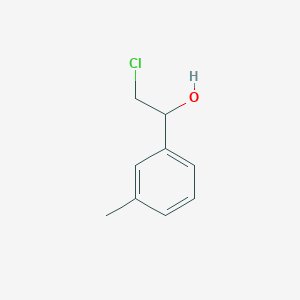
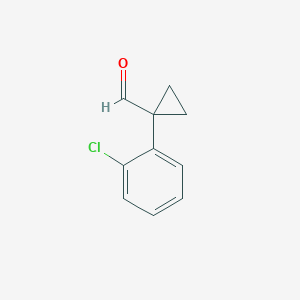
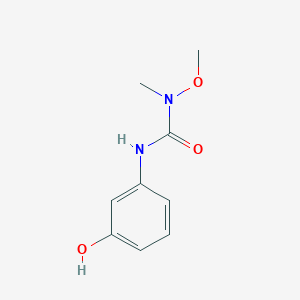
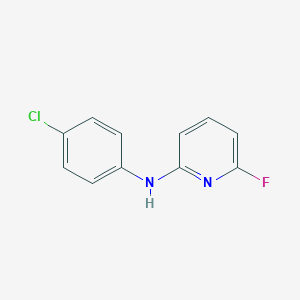
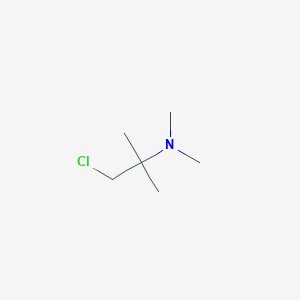
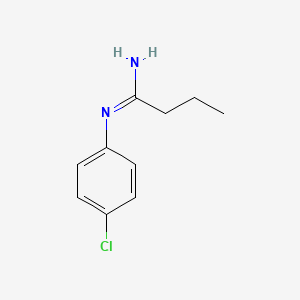
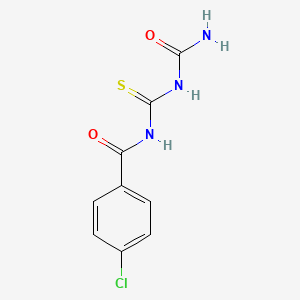
![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8671311.png)
![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)

